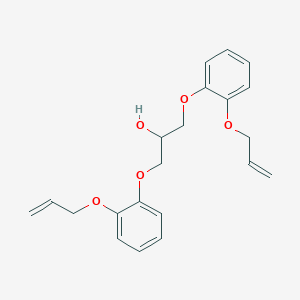

1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol

Description

1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol is a synthetic derivative of the 1,3-bis(aryloxy)propan-2-ol scaffold, characterized by two 2-(allyloxy)phenoxy groups attached to a central propan-2-ol backbone. The allyloxy substituents introduce unsaturated allyl chains, which influence electronic distribution, hydrophobicity, and steric bulk.

Properties

IUPAC Name |

1,3-bis(2-prop-2-enoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-3-13-23-18-9-5-7-11-20(18)25-15-17(22)16-26-21-12-8-6-10-19(21)24-14-4-2/h3-12,17,22H,1-2,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCXMLAPZBBZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1OCC(COC2=CC=CC=C2OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol typically involves the reaction of 2-allyloxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes ring-opening to yield the final product. The reaction conditions usually include:

Temperature: 50-70°C

Solvent: Toluene or dichloromethane

Reaction Time: 6-12 hours

Industrial Production Methods

In industrial settings, the production of 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol is carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves:

Raw Materials: 2-allyloxyphenol, epichlorohydrin, sodium hydroxide

Catalysts: Quaternary ammonium salts

Purification: Distillation or recrystallization to remove impurities

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form epoxides or aldehydes.

Reduction: The phenoxy ring can be reduced to form cyclohexanol derivatives.

Substitution: The allyloxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

Epoxides: Formed by oxidation of allyloxy groups.

Cyclohexanol Derivatives: Formed by reduction of the phenoxy ring.

Halogenated Derivatives: Formed by substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol has shown promise in medicinal chemistry due to its potential as a drug scaffold. Research indicates that compounds with phenoxy groups can exhibit various biological activities, including:

- Anticancer Activity : Studies have demonstrated that derivatives of phenoxy compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the use of phenoxy derivatives in targeting specific cancer pathways, showing significant cytotoxicity against breast cancer cell lines .

- Cardiovascular Effects : The compound may act as a β-adrenoceptor antagonist, which is beneficial in managing cardiovascular diseases. Research has indicated that modifications to the phenyl ring can enhance selectivity for β1 or β2 receptors, potentially leading to improved therapeutic outcomes .

Material Science

The compound's unique structure makes it suitable for applications in material science:

- Polymer Chemistry : 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance flexibility and thermal stability .

- Coatings and Adhesives : The compound's adhesive properties make it suitable for use in coatings that require strong bonding capabilities. Its application in formulating high-performance adhesives has been explored, particularly in industries requiring durable and weather-resistant products .

Case Study 1: Anticancer Activity

A research study conducted on 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol derivatives showed promising results against various cancer cell lines. The study utilized cell viability assays to evaluate the cytotoxic effects of different concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells .

Case Study 2: Polymer Development

In another study focusing on material science applications, researchers synthesized a polymer using 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol as a monomer. The resulting polymer exhibited enhanced thermal stability and flexibility compared to traditional polymers. This advancement opens avenues for developing materials suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol involves its interaction with various molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

Interact with Cell Membranes: Alter membrane fluidity and permeability, affecting cellular functions.

Modulate Signal Transduction: Influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

The following analysis compares 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol with structurally related compounds, focusing on substituent effects, synthesis, physicochemical properties, and applications.

Structural and Substituent Variations

Key structural analogs and their substituents are summarized in Table 1.

Table 1: Structural Comparison of 1,3-Bis(aryloxy)propan-2-ol Derivatives

*Hypothetical compound inferred from structural analogs.

Substituent Effects:

- Similar allyloxy-containing compounds, such as RS 1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, are intermediates in beta-blocker synthesis (e.g., betaxolol) .

- Chloro/Azido Groups : Chloro and azido substituents () enhance reactivity, enabling nucleophilic substitution (e.g., azide-alkyne cycloaddition). However, these groups may reduce biocompatibility compared to allyloxy derivatives.

- Sulfonyl Groups : The phenylsulfonyl group in 1-(allyloxy)-3-(phenylsulfonyl)propan-2-ol acts as a directing group in asymmetric catalysis, achieving 95.4% enantiomeric excess in ketone derivatives .

Biological Activity

1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring allyloxy and phenoxy groups, suggests potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol can be represented by the following molecular formula:

This structure includes two allyloxy groups attached to a propan-2-ol backbone, which may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures to 1,3-bis(2-(allyloxy)phenoxy)propan-2-ol exhibit significant antimicrobial properties. A study exploring the effects of various phenoxy derivatives showed that modifications in the alkyl chain length and substitution pattern on the aromatic ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been investigated. A study focused on β-amino alcohol derivatives revealed that certain structural features can inhibit Toll-like receptor 4 (TLR4), which is implicated in inflammatory responses. This inhibition could position 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol as a candidate for treating inflammatory diseases .

Case Studies

-

Case Study: Synthesis and Testing of Derivatives

In a recent study, derivatives of 1,3-bis(2-(allyloxy)phenoxy)propan-2-ol were synthesized to evaluate their biological activity. The results indicated that specific substitutions on the phenoxy rings significantly enhanced lipophilicity and biological efficacy against various pathogens . -

Case Study: Pharmacological Evaluation

Another investigation assessed the pharmacological properties of related compounds in animal models. The results demonstrated that these compounds exhibited cardiovascular effects similar to established β-blockers, suggesting a potential for treating hypertension .

The biological activity of 1,3-bis(2-(allyloxy)phenoxy)propan-2-ol may be attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the allyloxy group is hypothesized to facilitate binding to these targets, enhancing its therapeutic potential .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of 1,3-bis(2-(allyloxy)phenoxy)propan-2-ol:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,3-Bis(4-chlorophenoxy)propan-2-ol | C15H16ClO3 | Antimicrobial |

| 1,3-Bis(2-methylphenoxy)propan-2-ol | C15H18O3 | Anti-inflammatory |

| 1,3-Bis(allyloxy)-2-propanol | C12H18O4 | Limited activity |

The comparison indicates that while other compounds exhibit some biological activities, the unique combination of allyloxy groups in 1,3-bis(2-(allyloxy)phenoxy)propan-2-ol may enhance its reactivity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.